Technical Guide: Spectroscopic Elucidation of 1-[(Dibenzylamino)methyl]cyclopropanol
Technical Guide: Spectroscopic Elucidation of 1-[(Dibenzylamino)methyl]cyclopropanol
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 1-[(Dibenzylamino)methyl]cyclopropanol. This molecule, containing a unique combination of a tertiary amine, a cyclopropanol moiety, and bulky benzyl groups, presents an interesting case for structural elucidation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the interpretation of its spectral characteristics. We will explore the causality behind the expected fragmentation patterns, vibrational modes, and nuclear shielding environments, grounding our analysis in fundamental principles and authoritative references. The guide is structured to serve not only as a data repository but as an instructional manual for interpreting the spectra of similarly complex molecules.
Introduction and Synthetic Strategy
1-[(Dibenzylamino)methyl]cyclopropanol is a polysubstituted cyclopropane derivative. Such scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and biological activities.[1] The cyclopropanol group, in particular, can act as a reactive intermediate or a stable structural motif.[2] Accurate and unambiguous structural confirmation is paramount for any further development, and this relies on a multi-faceted spectroscopic approach.
Before spectral analysis can be performed, the compound must be synthesized and purified. A robust and logical synthetic pathway ensures the production of the target molecule with high fidelity. Here, we propose a straightforward two-step synthesis, which provides a practical context for obtaining the analyte.
Proposed Synthetic Workflow
The synthesis begins with the readily available starting material, 1-cyanocyclopropanecarboxylic acid. The carboxylic acid is first reduced, followed by reductive amination with benzaldehyde to install the dibenzylamino group.
Experimental Protocol:
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Step 1: Reduction of Carboxylic Acid. To a solution of 1-cyanocyclopropanecarboxylic acid in anhydrous tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LiH₄Al) portion-wise at 0°C. Allow the reaction to stir and warm to room temperature overnight. Quench the reaction carefully with water and sodium hydroxide.
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Step 2: Reductive Amination. The resulting crude amino alcohol is then subjected to reductive amination. The amine is dissolved in methanol, followed by the addition of two equivalents of benzaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred for 24 hours.
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Step 3: Work-up and Purification. The reaction mixture is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, 1-[(Dibenzylamino)methyl]cyclopropanol, is purified using column chromatography.
The following diagram illustrates this proposed workflow.
Caption: Proposed synthetic route to the target compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about a molecule's mass and its fragmentation patterns, offering direct insights into its atomic composition and structure. For 1-[(Dibenzylamino)methyl]cyclopropanol (C₁₈H₂₁NO), the analysis begins with the molecular ion.
Causality of Fragmentation: The fragmentation of this molecule is governed by the stability of the resulting carbocations and radicals. The presence of a nitrogen atom and benzyl groups creates predictable cleavage points. The most favorable cleavage is typically the one that results in the most stable cation.
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Nitrogen Rule: The molecule contains one nitrogen atom, so its nominal molecular weight is an odd number (267 g/mol ). The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is therefore expected at m/z 267.[3]
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Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] This process leads to the formation of a resonance-stabilized iminium ion. Loss of the cyclopropyl group is a likely α-cleavage pathway.
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Benzylic Cleavage: The bond between the nitrogen and the benzyl group (C₆H₅CH₂–) is labile. Cleavage of this bond can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds.[6]
Caption: Predicted major fragmentation pathways for the target molecule.
Table 1: Predicted Mass Spectrometry Data
| m/z Value | Predicted Fragment | Fragmentation Pathway | Relative Intensity |
| 267 | [C₁₈H₂₁NO]⁺˙ | Molecular Ion (M⁺) | Low to Medium |
| 236 | [C₁₇H₁₆NO]⁺ | M - CH₂OH | Medium |
| 160 | [C₁₁H₁₄N]⁺ | α-cleavage (loss of cyclopropanol) | Medium to High |
| 91 | [C₇H₇]⁺ | Tropylium ion | High (likely Base Peak) |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of IR Absorptions: The position, intensity, and shape of an absorption band are characteristic of a specific bond's stretching or bending frequency. Electronegativity, bond strength, and hydrogen bonding all influence these frequencies.
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O-H Stretch: The hydroxyl group (-OH) of the cyclopropanol will exhibit a strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols.[7]
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C-H Stretches: Several types of C-H bonds are present:
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Aromatic C-H: Weak to medium sharp peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[8]
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sp³ C-H: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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Cyclopropyl C-H: The C-H bonds on a cyclopropane ring often show stretching vibrations at a slightly higher frequency than typical alkanes, sometimes appearing just above 3000 cm⁻¹.[9]
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C=C Aromatic Stretch: Medium intensity, sharp absorptions between 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the benzene rings.[7]
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C-N Stretch: The C-N stretching vibration for a tertiary aliphatic amine is typically found in the 1020-1250 cm⁻¹ region and is often weak to medium in intensity.[10]
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C-O Stretch: The C-O stretch of the tertiary alcohol will appear as a medium to strong band in the fingerprint region, around 1150 cm⁻¹.
Table 2: Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| 3200-3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 3030-3100 | C-H Stretch | Aromatic | Medium, Sharp |
| 2850-2960 | C-H Stretch | Aliphatic (sp³) | Strong, Sharp |
| 1450-1600 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1020-1250 | C-N Stretch | Tertiary Amine | Weak to Medium |
| ~1150 | C-O Stretch | Tertiary Alcohol | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.
Causality of Chemical Shifts: The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms (like O and N) and anisotropic effects from π-systems (like benzene rings) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups or certain spatial arrangements can cause shielding, moving signals to a lower chemical shift (upfield).[11]
Caption: Structure of 1-[(Dibenzylamino)methyl]cyclopropanol with key protons labeled for NMR assignment.
¹H NMR Spectroscopy
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Aromatic Protons (Hₐ): The ten protons on the two benzene rings are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. Their chemical equivalence depends on the rate of bond rotation.[12]
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Benzylic Protons (Hₑ): The four protons of the two CH₂ groups attached to the benzene rings will be chemically equivalent. They should appear as a sharp singlet around δ 3.6 ppm, deshielded by both the adjacent nitrogen and the phenyl groups.
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Methylene Protons (Hբ): The two protons of the CH₂ group linking the nitrogen to the cyclopropane ring are diastereotopic. They are expected to appear as a singlet or a closely spaced doublet around δ 2.5 ppm.
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Cyclopropyl Protons (H꜀, HᏧ): The protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure. They are expected to appear far upfield, typically between δ 0.4-0.8 ppm.[13] The two sets of CH₂ protons on the ring are diastereotopic, leading to complex multiplets.
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Hydroxyl Proton (Hₒ): The alcohol proton signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent, appearing anywhere from δ 1.5-4.0 ppm.
Table 3: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration |
| Hₐ | Aromatic (Ar-H) | 7.2 - 7.4 | Multiplet (m) | 10H |
| Hₑ | Benzylic (-CH₂-Ar) | ~ 3.6 | Singlet (s) | 4H |
| Hբ | Methylene (-N-CH₂-C) | ~ 2.5 | Singlet (s) | 2H |
| Hₒ | Hydroxyl (-OH) | 1.5 - 4.0 | Broad Singlet (br s) | 1H |
| H꜀, HᏧ | Cyclopropyl (-CH₂-CH₂-) | 0.4 - 0.8 | Multiplet (m) | 4H |
¹³C NMR Spectroscopy
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Aromatic Carbons: The carbons of the two benzene rings will appear in the δ 127-140 ppm region. Typically, three signals are expected: one for the quaternary ipso-carbon and two to three for the protonated carbons.
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Benzylic Carbon: The benzylic CH₂ carbon will be found around δ 58 ppm.
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Methylene Carbon: The CH₂ carbon adjacent to the nitrogen and the cyclopropyl ring will likely appear around δ 45-55 ppm.
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Quaternary Cyclopropyl Carbon (C-OH): The carbon atom of the cyclopropane ring bonded to the hydroxyl group is a quaternary carbon and is expected to be in the δ 50-65 ppm range.
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Cyclopropyl Methylene Carbons: The two CH₂ carbons of the cyclopropane ring are highly shielded and will appear significantly upfield, typically in the δ 10-20 ppm range.
Table 4: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Type | Predicted δ (ppm) |
| Aromatic (ipso-C) | ~139 |
| Aromatic (Ar-CH) | 127 - 129 |
| Benzylic (-CH₂-Ar) | ~58 |
| Quaternary Cyclopropyl (C-OH) | ~55 |
| Methylene (-N-CH₂-C) | ~50 |
| Cyclopropyl (-CH₂-CH₂-) | 10 - 20 |
Conclusion
The structural elucidation of 1-[(Dibenzylamino)methyl]cyclopropanol is a synergistic process requiring the integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight and reveals key structural motifs through predictable fragmentation. IR spectroscopy provides a rapid check for essential functional groups like the hydroxyl and aromatic rings. Finally, ¹H and ¹³C NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, confirming the connectivity and unique electronic environments of the cyclopropyl, benzyl, and aminomethyl moieties. This guide provides a robust framework for the analysis and interpretation of these spectral data, empowering researchers to confidently characterize this and other structurally related compounds.
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